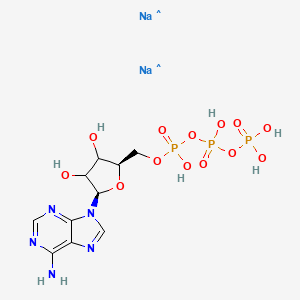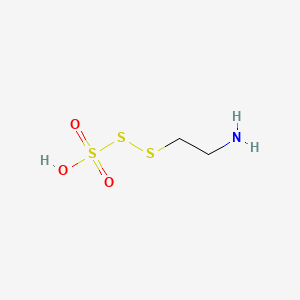
Terephthaloylbis(1-aziridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terephthaloylbis(1-aziridine) is a compound featuring two aziridine rings attached to a terephthaloyl group Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Terephthaloylbis(1-aziridine) typically involves the reaction of terephthaloyl chloride with aziridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Terephthaloyl chloride} + 2 \text{Aziridine} \rightarrow \text{Terephthaloylbis(1-aziridine)} + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of Terephthaloylbis(1-aziridine) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Terephthaloylbis(1-aziridine) undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Substitution Reactions: The compound can undergo substitution reactions where the aziridine rings are replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in the presence of a base and under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, the reaction with an amine nucleophile would result in the formation of a diamine derivative.
Aplicaciones Científicas De Investigación
Terephthaloylbis(1-aziridine) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of Terephthaloylbis(1-aziridine) involves the ring-opening of the aziridine moieties, which can then react with various biological targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can affect biological pathways. This reactivity is the basis for its potential use in anticancer therapies, where it can interact with DNA and disrupt cellular processes.
Comparación Con Compuestos Similares
Aziridine-1-carbaldehyde Oximes: These compounds also contain aziridine rings and are known for their cytotoxic activity.
Aziridine Alkaloids: Naturally occurring compounds with aziridine rings that have demonstrated pharmacological activity.
Propiedades
Número CAS |
2798-17-6 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
[4-(aziridine-1-carbonyl)phenyl]-(aziridin-1-yl)methanone |
InChI |
InChI=1S/C12H12N2O2/c15-11(13-5-6-13)9-1-2-10(4-3-9)12(16)14-7-8-14/h1-4H,5-8H2 |
Clave InChI |
SGJASIVTRHOIFX-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(=O)C2=CC=C(C=C2)C(=O)N3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810260.png)











![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
